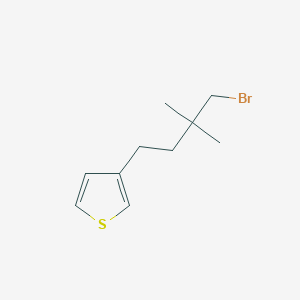
Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide is a coordination compound that features a central iron ion coordinated to a porphyrin ring substituted with pyridyl groups. This compound is part of the larger family of metalloporphyrins, which are known for their diverse applications in catalysis, medicine, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide typically involves the condensation of pyridine-4-carbaldehyde with pyrrole under acidic conditions to form the porphyrin macrocycle. The resulting porphyrin is then metallated with iron(II) salts, such as iron(II) chloride, in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration, to ensure high yields and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
化学反応の分析
Types of Reactions
Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states, such as iron(III).
Reduction: The compound can be reduced back to iron(II) or even to iron(I) under specific conditions.
Substitution: Ligands coordinated to the iron center can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or iodosylbenzene for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of coordinating solvents and mild heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields iron(III) porphyrin complexes, while reduction can produce iron(I) species. Substitution reactions result in the formation of new iron-ligand complexes .
科学的研究の応用
Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology: The compound is studied for its potential as a model for heme-containing enzymes and its role in electron transfer processes.
Medicine: Research is ongoing into its use as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is employed in the development of sensors for detecting gases and heavy metals.
作用機序
The mechanism of action of Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide involves the coordination of substrates to the iron center, followed by electron transfer processes that facilitate chemical transformations. The porphyrin ring provides a stable environment for the iron ion, allowing it to undergo redox reactions and interact with various molecular targets. Pathways involved include the activation of oxygen species and the transfer of electrons to or from the iron center .
類似化合物との比較
Similar Compounds
Iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide: Similar in structure but with phenyl groups instead of pyridyl groups.
Iron(2+);5,10,15,20-tetra(4-carboxyphenyl)porphyrin-22,24-diide: Contains carboxyl groups, making it more hydrophilic.
Iron(2+);5,10,15,20-tetra(4-methylpyridyl)porphyrin-22,24-diide: Features methyl-substituted pyridyl groups, affecting its solubility and reactivity.
Uniqueness
Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide is unique due to its pyridyl substituents, which enhance its ability to coordinate with various ligands and participate in electron transfer processes. This makes it particularly useful in catalysis and sensor applications.
特性
分子式 |
C40H24FeN8 |
|---|---|
分子量 |
672.5 g/mol |
IUPAC名 |
iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide |
InChI |
InChI=1S/C40H24N8.Fe/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 |
InChIキー |
DUVWLFDRXHMGJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



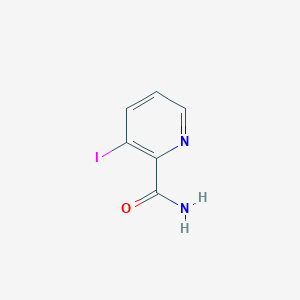
![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13653850.png)
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13653859.png)
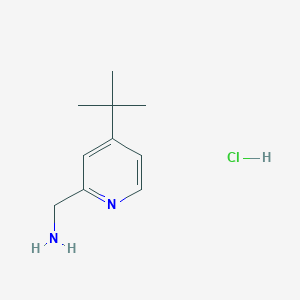
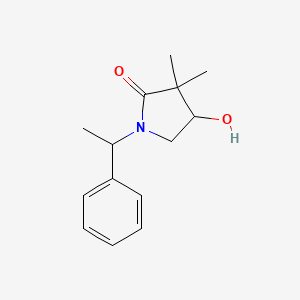
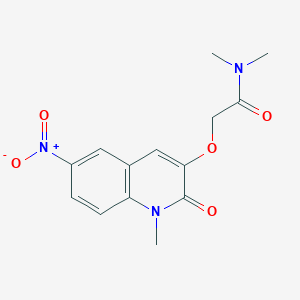
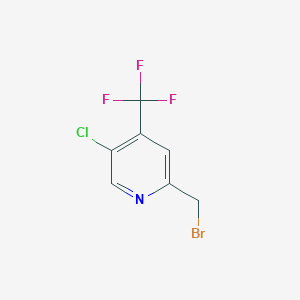
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)
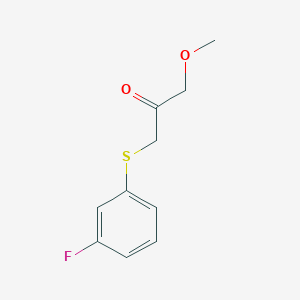

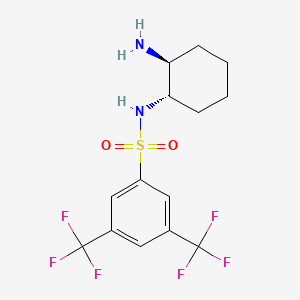
![1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrole-2-carboxylicacid](/img/structure/B13653931.png)
